1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride 1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1394041-36-1
VCID: VC4303515
InChI: InChI=1S/C10H10BrN3O.ClH/c1-6(12)10-13-9(14-15-10)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H
SMILES: CC(C1=NC(=NO1)C2=CC=C(C=C2)Br)N.Cl
Molecular Formula: C10H11BrClN3O
Molecular Weight: 304.57

1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride

CAS No.: 1394041-36-1

Cat. No.: VC4303515

Molecular Formula: C10H11BrClN3O

Molecular Weight: 304.57

* For research use only. Not for human or veterinary use.

1-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride - 1394041-36-1

Specification

CAS No. 1394041-36-1
Molecular Formula C10H11BrClN3O
Molecular Weight 304.57
IUPAC Name 1-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Standard InChI InChI=1S/C10H10BrN3O.ClH/c1-6(12)10-13-9(14-15-10)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H
Standard InChI Key CHYFWLRYSMIHQA-UHFFFAOYSA-N
SMILES CC(C1=NC(=NO1)C2=CC=C(C=C2)Br)N.Cl

Introduction

Chemical Identity and Structural Features

The compound belongs to the 1,2,4-oxadiazole class, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is C₁₀H₁₁BrClN₃O, with a molecular weight of 304.57 g/mol . The hydrochloride salt enhances aqueous solubility, making it suitable for experimental applications .

Structural Elucidation

Key features include:

  • A 4-bromophenyl group at the 3-position of the oxadiazole ring, contributing to electronic and steric effects.

  • An ethylamine side chain at the 5-position, protonated as a hydrochloride salt .

  • A planar oxadiazole core that facilitates π-π stacking interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilitySoluble in polar solvents
logP (Predicted)2.8
Hydrogen Bond Donors2 (amine and HCl)

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Formation of the oxadiazole core: Reaction of 4-bromobenzohydrazide with ethyl cyanoacetate under acidic conditions yields the 1,2,4-oxadiazole intermediate .

  • Amine functionalization: The ethylamine side chain is introduced through nucleophilic substitution, followed by HCl salt formation .

Key Reaction Conditions:

  • Cyclization using p-toluenesulfonyl chloride and triethylamine in dichloromethane .

  • Yields range from 41–100%, depending on substituent electronic effects .

Analytical Characterization

  • NMR: ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.82–7.88 ppm (4-bromophenyl) and a singlet for the ethylamine group at δ 4.81–4.90 ppm .

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 268.11 ([M+H]⁺) .

SupplierPurityPrice (USD/g)
Changzhou Hopschain Chemical Co.95%Inquiry-based
Block Chemical Technology95%Inquiry-based

Storage: Long-term stability in cool, dry environments (2–8°C) .

Future Directions

  • Structure-Activity Relationships (SAR): Modifying the bromophenyl group to introduce electron-withdrawing substituents (e.g., nitro, trifluoromethyl) may enhance bioactivity .

  • Drug Delivery Systems: Encapsulation in liposomes to improve bioavailability .

  • Targeted Therapies: Conjugation with monoclonal antibodies for cancer-specific delivery .

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